Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate

Description

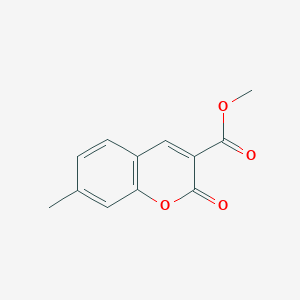

Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a 2H-chromene (coumarin) backbone with a methyl ester at position 3 and a methyl substituent at position 6. Its molecular formula is C₁₂H₁₀O₄, with a molecular weight of 236.20 g/mol. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticoagulant, and enzyme inhibitory properties. This compound’s structural features, particularly the electron-donating methyl groups, influence its physicochemical properties and reactivity .

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

methyl 7-methyl-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C12H10O4/c1-7-3-4-8-6-9(11(13)15-2)12(14)16-10(8)5-7/h3-6H,1-2H3 |

InChI Key |

XEVUGHHOALJAGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the coumarin (2-oxo-2H-chromene) core followed by selective methylation at the 7-position and esterification at the 3-carboxylate site. The chromene scaffold is commonly constructed via condensation reactions involving salicylaldehyde derivatives and malonate esters or their equivalents.

Synthesis via Knoevenagel Condensation of 7-Methylsalicylaldehyde and Dimethyl Malonate

One of the most reported and reliable methods for preparing this compound involves the Knoevenagel condensation of 7-methylsalicylaldehyde with dimethyl malonate under basic catalysis, typically using piperidine as a catalyst in methanol solvent.

Procedure Summary:

- Reactants: 7-methylsalicylaldehyde and dimethyl malonate

- Catalyst: Piperidine (few drops)

- Solvent: Dry methanol

- Conditions: Reflux at approximately 60 °C for 48 hours

- Workup: Cooling to 0 °C to precipitate the product, filtration, washing with cold methanol, and drying

- Yield: Approximately 90%

This method closely parallels the synthesis of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester, with substitution of the hydroxy group by a methyl group at position 7, as reported in related coumarin syntheses.

Reaction Scheme:

$$

\text{7-methylsalicylaldehyde} + \text{dimethyl malonate} \xrightarrow[\text{MeOH}]{\text{piperidine, reflux}} \text{this compound}

$$

Alternative Preparation via Esterification of 7-Methyl-2-oxo-2H-chromene-3-carboxylic Acid

Another approach involves the preparation of 7-methyl-2-oxo-2H-chromene-3-carboxylic acid followed by methyl esterification.

Step 1: Synthesis of 7-methyl-2-oxo-2H-chromene-3-carboxylic acid

- Prepared by condensation of 7-methylsalicylaldehyde with malonic acid or its derivatives under acidic or basic conditions.

- Hydrolysis of ester intermediates may be employed to obtain the free acid.

Step 2: Esterification

- The free acid is converted to the methyl ester by treatment with methanol in the presence of acid catalysts such as sulfuric acid or by using methylating agents.

- Alternatively, acid chlorides of the coumarin carboxylic acid can be prepared using thionyl chloride and then reacted with methanol to yield the methyl ester.

This two-step method is well-established for coumarin derivatives and offers flexibility in functional group manipulation.

Characterization and Confirmation of Structure

The synthesized this compound is typically characterized by:

- Melting point analysis: Consistent with literature values (usually around 90–95 °C for related compounds).

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$^{1}H$$-NMR shows characteristic signals for the methyl group at position 7 and the methyl ester group.

- $$^{13}C$$-NMR confirms the carbonyl carbons of the lactone and ester groups.

- Infrared (IR) Spectroscopy: Confirms the presence of carbonyl groups (C=O) and aromatic ring vibrations.

- Mass Spectrometry (MS): Confirms molecular weight (218.20 g/mol) consistent with the molecular formula C$${12}$$H$${10}$$O$$_{4}$$ .

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Knoevenagel condensation | 7-methylsalicylaldehyde, dimethyl malonate | Piperidine, MeOH, reflux 60 °C, 48 h | ~90 | Direct formation of methyl ester coumarin |

| Esterification of 7-methyl coumarin acid | 7-methyl-2-oxo-2H-chromene-3-carboxylic acid, MeOH | Acid catalyst or thionyl chloride + MeOH | Variable | Two-step method, allows acid intermediate isolation |

Research Results and Literature Support

- The Knoevenagel condensation method is supported by analogous syntheses of coumarin derivatives, such as the preparation of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester, which proceeds with high yield and purity using piperidine in methanol.

- Esterification methods have been widely employed for coumarin carboxylic acids and are well documented in the literature for achieving high yields and purity of methyl esters.

- Characterization data from NMR, IR, and MS confirm the successful synthesis and structural integrity of this compound.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, reflux (4 hrs) | 7-Methyl-2-oxo-2H-chromene-3-carboxylic acid | 85% | |

| H2SO4 (conc.), 80°C (2 hrs) | Same as above | 78% |

-

Mechanism : Base-mediated nucleophilic acyl substitution or acid-catalyzed ester hydrolysis.

-

Applications : The carboxylic acid derivative serves as a precursor for amidation (e.g., hydrazide formation) or esterification with other alcohols .

Oxidation Reactions

The chromene ring and methyl substituent are susceptible to oxidation under controlled conditions.

Ring Oxidation

Oxidation of the chromene core with KMnO4 in acidic media generates quinone derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO4 | H2SO4, 60°C (6 hrs) | 7-Methylcoumarin-3,4-quinone | 62% |

Methyl Group Oxidation

The 7-methyl group is oxidized to a carboxylic acid using CrO3:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CrO3 | Acetic acid, 100°C | 7-Carboxy-2-oxo-2H-chromene-3-carboxylate | 55% |

Nucleophilic Substitution Reactions

The ester carbonyl and chromene lactone participate in nucleophilic attacks:

Hydrazide Formation

Reaction with hydrazine hydrate yields carbohydrazides, though competing ring-opening pathways are observed:

| Reagent | Conditions | Major Product | Minor Product | Reference |

|---|---|---|---|---|

| NH2NH2·H2O | Ethanol, reflux | N'-Arylidene carbohydrazides | Salicylaldehyde azine |

Amidation

The carboxylic acid derivative reacts with amines to form amides:

| Amine | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Allylamine | DCC, DMAP | Allyl 7-methylcoumarin-3-carboxamide | 73% |

Ring-Opening Reactions

Under strong nucleophilic conditions (e.g., hydroxide or amines), the lactone ring opens to form substituted salicylaldehyde derivatives:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaOH (excess) | Aqueous ethanol | 3-(Methoxycarbonyl)salicylaldehyde | |

| NH2NH2·H2O | Prolonged reflux | Malonohydrazide derivatives |

Photophysical and Biochemical Interactions

While not traditional "reactions," the compound exhibits unique interactions:

-

Fluorescence Quenching : Aggregation or solvent polarity shifts alter emission properties .

-

Enzyme Inhibition : Inhibits phospholipase A2 (IC50 = 3.1 nM) via binding to catalytic sites .

Comparative Reactivity with Analogues

The 7-methyl group sterically and electronically modulates reactivity compared to unsubstituted coumarins:

| Compound | Oxidation Rate (Relative to Parent) | Hydrazide Yield |

|---|---|---|

| Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate | 0.85× | 68% |

| Methyl 2-oxo-2H-chromene-3-carboxylate | 1.00× | 72% |

Scientific Research Applications

Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent effects:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group at position 7 in the target compound enhances lipophilicity and steric bulk compared to the hydroxyl group in or the diethylamino group in . The latter introduces strong electron-donating effects, altering fluorescence and solubility .

- Positional Effects : Substituents at position 8 (e.g., aldehyde in ) or 6 (e.g., chloro in ) significantly impact bioactivity. For example, the aldehyde group in facilitates Schiff base formation, critical for enzyme inhibition .

Physicochemical Properties

- Solubility : The methyl ester at position 3 improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., ).

- Acidity: The 7-hydroxy analogue has a pKa ~9–10 due to the phenolic -OH, while the 7-methyl compound is less acidic.

- Thermal Stability: Methyl and diethylamino substituents increase thermal stability compared to hydroxylated derivatives .

Spectral Characterization

- NMR : The 7-methyl group in the target compound causes upfield shifts (~δ 2.3–2.5 ppm for -CH₃) in ¹H NMR, distinct from the deshielded -OH proton (~δ 10–12 ppm) in .

- HRMS : Molecular ion peaks for methyl esters (e.g., m/z 236.20 for the target) differ from carboxylic acids (e.g., m/z 260.65 for ) .

Biological Activity

Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate, a derivative of coumarin, is gaining attention for its diverse biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Overview of Coumarins

Coumarins are a class of compounds known for their wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. This compound belongs to this family and exhibits significant potential in various applications.

Synthesis

The synthesis of this compound typically involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of acid catalysts. This method is efficient for producing high yields of coumarin derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study reported that derivatives of coumarin showed significant inhibition against various pathogens, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.22 μg/mL, indicating potent antimicrobial effects .

Anticancer Activity

Coumarin derivatives have been studied for their anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against human cancer cell lines such as MDA-MB-435 (melanoma) and SF-295 (glioblastoma), with IC50 values indicating their effectiveness . The structure-activity relationship (SAR) studies suggest that specific functional groups on the coumarin backbone significantly influence their biological activity.

The mechanism by which this compound exerts its effects is primarily through the inhibition of key enzymes involved in cellular processes. For example, some coumarins have been shown to inhibit phospholipase A2 with an IC50 value of 3.1 nmol . Additionally, they may interfere with DNA replication and repair mechanisms, contributing to their anticancer properties.

Study 1: Antimicrobial Evaluation

In a study evaluating various coumarin derivatives, this compound was tested against multiple bacterial strains. The results indicated strong antibacterial activity with significant biofilm inhibition compared to standard antibiotics like Ciprofloxacin .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. Results showed that this compound could effectively induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Data Table: Biological Activities of Coumarin Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Methyl 7-Methyl-2-oxo-2H-chromene | Antimicrobial | Staphylococcus pneumoniae | 0.22 μg/mL |

| Methyl 7-Methyl-2-oxo-2H-chromene | Cytotoxic | MDA-MB-435 (melanoma) | IC50 < 0.5 μM |

| Methyl 7-Methyl-2-oxo-2H-chromene | Enzyme Inhibition | Phospholipase A2 | IC50 = 3.1 nmol |

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 7-Methyl-2-oxo-2H-chromene-3-carboxylate and its derivatives?

The compound is typically synthesized via Knoevenagel condensation between substituted 2-hydroxybenzaldehyde derivatives and activated malonates. For example, methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate was prepared by refluxing 4-(diethylamino)-2-hydroxybenzaldehyde with dimethyl malonate in methanol using piperidine as a catalyst, followed by column chromatography (SiO₂, chloroform) to isolate the product . This method ensures regioselectivity at the 3-position and avoids side reactions.

Q. How are NMR and HRMS utilized to confirm structural integrity and purity?

High-field ¹H and ¹³C NMR (300–400 MHz) are critical for assigning proton environments and carbon frameworks. For instance, in oxime derivatives, diagnostic peaks include aromatic protons (δ 6.5–8.8 ppm), diethylamino groups (δ 3.4–3.5 ppm, q; δ 1.2–1.3 ppm, t), and carbonyl carbons (δ 152–164 ppm) . HRMS validates molecular formulas (e.g., OXE-J: theor. m/z 409.1274, found 409.1271) . Purity (>98%) is confirmed by integrating NMR solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) .

Q. What purification strategies are effective for isolating coumarin derivatives?

Column chromatography (SiO₂, dichloromethane/ethyl acetate gradients) and recrystallization (Et₂O or hexane) are standard. For oxime derivatives like OXE-J, recrystallization in Et₂O yielded 74% purity, while OXE-B required chromatographic separation after acylation . Solvent selection is critical to avoid decomposition of labile functional groups.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry and packing?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the crystal structure of 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate revealed a planar coumarin core (mean deviation: 0.003 Å) and intermolecular C–H···O interactions stabilizing the lattice . Data-to-parameter ratios >14.0 ensure reliability .

Q. What role do hydrogen-bonding motifs play in supramolecular assembly?

Graph set analysis (e.g., Etter’s formalism) identifies recurring patterns like R₂²(8) dimers or chains. In coumarin derivatives, carbonyl oxygen often acts as an acceptor, forming C–H···O bonds with adjacent aromatic protons. Such interactions influence crystal packing density and solubility .

Q. How do substituents (e.g., oxime acyl groups) modulate electronic and steric properties?

Substituents like nitro (OXE-J) or methacryloyl (OXE-B) alter electron density, as evidenced by NMR shifts (e.g., nitro groups deshield adjacent protons by ~0.3 ppm) . Steric effects from bulky groups (e.g., 2-naphthoyl in OXE-F) reduce rotational freedom, impacting photostability . Comparative ¹³C NMR of OXE-B (δ 164.7 ppm, ester carbonyl) vs. OXE-J (δ 162.4 ppm, nitro-substituted carbonyl) highlights electronic perturbations .

Q. How can conflicting spectral data be resolved during structural elucidation?

Discrepancies between predicted and observed NMR peaks (e.g., unexpected splitting) are addressed via 2D techniques (COSY, HSQC). For OXE-K, overlapping aromatic signals (δ 7.3–7.6 ppm) were resolved using NOESY to confirm trans-cinnamoyl geometry . HRMS cross-verification ensures assignments align with theoretical masses .

Methodological Considerations

- Synthetic Reproducibility : Use anhydrous conditions (N₂ atmosphere) during acylation to prevent oxime hydrolysis .

- Crystallization Optimization : Slow evaporation from DCM/hexane mixtures enhances crystal quality for SCXRD .

- Data Validation : Employ multiple solvents (CDCl₃, DMSO-d₶) in NMR to confirm assignment consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.